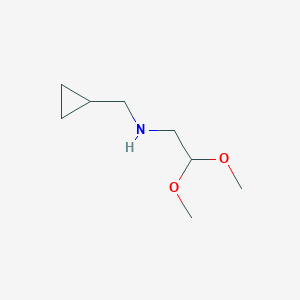

(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine

Description

BenchChem offers high-quality (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-2,2-dimethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(11-2)6-9-5-7-3-4-7/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGWIPBDFWJQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNCC1CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical characteristics of cyclopropylmethyl aminoacetal derivatives

An In-Depth Technical Guide to the Physicochemical Characteristics of Cyclopropylmethyl Aminoacetal Derivatives

Abstract

In modern medicinal chemistry, the rational design of drug candidates hinges on the strategic combination of functional moieties to optimize pharmacokinetic and pharmacodynamic profiles. Cyclopropylmethyl aminoacetal derivatives represent a novel class of compounds engineered by integrating three key structural motifs: the metabolically robust cyclopropylmethyl group, the versatile amino acid scaffold, and the functionally flexible aminoacetal linker. This technical guide provides a comprehensive overview of the core physicochemical characteristics of these derivatives. We will explore a generalized synthetic strategy, detail the critical analytical techniques for structural elucidation, and present a systematic workflow for determining key physicochemical parameters, including lipophilicity (logP), aqueous solubility, acid dissociation constant (pKa), and chemical stability. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems to ensure scientific integrity. This document serves as a foundational resource for researchers engaged in the design, synthesis, and development of this promising class of molecules.

Introduction: The Strategic Integration of Key Moieties in Drug Design

The therapeutic efficacy and viability of a small molecule drug candidate are intrinsically linked to its physicochemical properties. These properties govern its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to engage with its biological target. The cyclopropylmethyl aminoacetal scaffold is a deliberate convergence of three distinct molecular components, each chosen for its proven value in drug design.

The Cyclopropylmethyl Group: A Privileged Scaffold

The cyclopropyl ring is a highly valuable substituent in drug discovery.[1] Its rigid, three-dimensional structure offers a predictable vector for substituent placement, while its unique electronic properties, characterized by enhanced π-character in its C-C bonds, can favorably modulate molecular interactions.[1] Critically, the cyclopropyl group, particularly the cyclopropylmethyl (CPM) moiety, is known to enhance metabolic stability.[2][3][4] The high C-H bond dissociation energy reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can decrease clearance rates and prolong the in-vivo half-life of a drug.[5]

Amino Acids: Versatility Beyond Protein Synthesis

Amino acids are fundamental biological building blocks but also serve as versatile scaffolds in medicinal chemistry. They introduce chiral centers and provide functional groups (amino and carboxyl) that can participate in hydrogen bonding and salt-bridge formation with biological targets.[6] Furthermore, incorporating amino acid-based structures can leverage endogenous amino acid transporters to improve drug absorption and distribution.[7]

The Aminoacetal Functional Group: A Versatile Linker and Prodrug Moiety

Aminoacetals are unique functional groups that can act as stable linkers or as prodrug moieties susceptible to hydrolysis under specific pH conditions, such as the acidic environment of endosomes or tumors. This tunable stability makes them valuable for controlled drug release applications. The synthesis of α-aminoacetals can be achieved through various modern organic chemistry methods, including the coupling of imines with diols or decarboxylative couplings.[8]

The combination of these three moieties yields a molecular architecture with the potential for high metabolic stability, tailored target interactions, and controlled release profiles, making it a compelling area of investigation for drug development professionals.

Synthesis and Structural Elucidation

A robust and verifiable synthetic pathway is paramount to generating high-quality compounds for physicochemical analysis. Below is a generalized, yet logically sound, strategy for the synthesis of cyclopropylmethyl aminoacetal derivatives, followed by the essential spectroscopic techniques for structural verification.

Proposed Synthetic Strategy

The proposed synthesis is a multi-step process that begins with the formation of a core α-amino acid structure, followed by installation of the cyclopropylmethyl group and subsequent acetal formation.

Caption: Generalized workflow for the synthesis of cyclopropylmethyl aminoacetal derivatives.

Generalized Synthetic Protocol

-

Step 1: Strecker Amino Acid Synthesis. An aldehyde (R-CHO) is treated with ammonia (NH₃) and a cyanide source (e.g., KCN) in a suitable solvent. This reaction forms an intermediate α-amino nitrile.[9] Subsequent hydrolysis of the nitrile group with strong aqueous acid (e.g., HCl) yields the corresponding racemic α-amino acid.[9]

-

Step 2: N-Alkylation with Cyclopropylmethyl Group. The primary amino group of the synthesized amino acid is alkylated using cyclopropylmethyl bromide in the presence of a non-nucleophilic base to prevent side reactions. This step introduces the critical cyclopropylmethyl moiety.

-

Step 3: Reduction and Acetal Formation. The carboxylic acid group of the N-alkylated amino acid is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄), yielding an N-cyclopropylmethyl amino alcohol. This intermediate is then reacted with an appropriate aldehyde or ketone in the presence of a diol (e.g., ethylene glycol) under acidic catalysis to form the final aminoacetal derivative.[8][10]

Structural Verification: Spectroscopic Techniques

Confirming the identity and purity of the synthesized compound is non-negotiable. A combination of spectroscopic methods provides a complete structural picture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the structure of organic compounds.[11][12]

-

¹H NMR: Provides information on the number and electronic environment of protons in the molecule.[13][14] Expected signals would include characteristic peaks for the cyclopropyl protons (typically upfield, ~0-1 ppm), the acetal proton, and the protons on the amino acid backbone.

-

¹³C NMR & DEPT: Reveals the number of unique carbon environments and distinguishes between CH, CH₂, and CH₃ groups, confirming the carbon skeleton.[12]

-

2D NMR (COSY, HSQC, HMBC): These techniques establish connectivity between atoms, confirming how the different fragments (cyclopropylmethyl, amino acid, acetal) are linked together.[15]

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound with high accuracy.[16][17] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.[18][19] The fragmentation pattern can also offer additional structural clues.

Core Physicochemical Characterization

A molecule's physicochemical profile dictates its "drug-like" properties. A standardized workflow ensures that data is reproducible and relevant for downstream decision-making.

Experimental Workflow for Physicochemical Characterization

Caption: Standardized workflow for determining the core physicochemical profile.

Determination of Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of membrane permeability and oral absorption.

-

Causality: The traditional shake-flask method is labor-intensive.[20] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and efficient indirect method for determining logP.[21][22] It correlates the retention time of a compound on a hydrophobic stationary phase with the retention times of known reference standards.

-

Step-by-Step Protocol (RP-HPLC Method):

-

System Preparation: Use a C18 column and an isocratic mobile phase of methanol/water or acetonitrile/water buffered to a specific pH (e.g., pH 7.4 for logD).

-

Calibration: Prepare a series of reference standards with well-established logP values. Inject each standard and record its retention time (t_R).

-

Dead Time (t₀) Determination: Inject a non-retained compound (e.g., uracil) to determine the column's dead time.

-

Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t₀) / t₀.

-

Generate Calibration Curve: Plot logP (Y-axis) versus log(k') (X-axis) for the standards. The relationship should be linear.

-

Sample Analysis: Dissolve the test derivative in the mobile phase, inject it into the HPLC system, and determine its retention time.

-

logP Calculation: Calculate log(k') for the test compound and use the linear regression equation from the calibration curve to determine its logP value.[20][23]

-

Measurement of Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability.

-

Causality: Two types of solubility are relevant: kinetic and thermodynamic. Kinetic solubility is measured from a DMSO stock solution and is useful for high-throughput screening in early discovery.[24][25] Thermodynamic solubility represents the true equilibrium solubility of the solid form and is critical for pre-formulation.[26]

-

Step-by-Step Protocol (Kinetic Turbidimetric Solubility):

-

Compound Preparation: Prepare a high-concentration stock solution of the derivative in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.

-

Aqueous Dilution: Dilute each concentration (e.g., 1:50) into an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be low (e.g., 2%).[27]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 1-2 hours) to allow for precipitation.

-

Measurement: Read the absorbance or light scattering of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.[27]

-

pKa Determination

The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding.

-

Causality: For compounds with ionizable groups, such as the amino group in these derivatives, potentiometric titration is a highly precise and reliable method for pKa determination.[28][29] It involves monitoring pH changes as a titrant is added to the sample solution.

-

Step-by-Step Protocol (Potentiometric Titration):

-

System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4, 7, and 10).[28]

-

Sample Preparation: Accurately weigh and dissolve the derivative in water or a water/co-solvent mixture to a known concentration (e.g., 1 mM). Purge the solution with nitrogen to remove dissolved CO₂.[28]

-

Titration: Place the solution in a jacketed vessel at a constant temperature. While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic group).

-

Data Recording: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (Y-axis) versus the volume of titrant added (X-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[30][31]

-

Chemical Stability

Assessing a compound's stability under various conditions is essential for determining its shelf-life and identifying potential degradation pathways.

-

Causality: The International Council for Harmonisation (ICH) provides globally accepted guidelines for stability testing, ensuring that data is robust and suitable for regulatory submissions.[32][33] Forced degradation (stress testing) is used to identify likely degradation products and establish the stability-indicating nature of analytical methods.[34]

-

Step-by-Step Protocol (Forced Degradation Study):

-

Sample Preparation: Prepare solutions of the derivative in various media: acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H₂O₂). Also, expose the solid compound to heat (e.g., 60°C) and photolytic conditions as per ICH Q1B.[34][35]

-

Incubation: Store the samples under these conditions for a defined period (e.g., 24-48 hours).

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method (typically with UV or MS detection).

-

Quantification: Quantify the amount of the parent compound remaining and identify any major degradation products.

-

Reporting: Report the percentage of degradation under each stress condition to build a stability profile. Long-term stability studies should follow ICH Q1A(R2) guidelines for storage conditions and duration.[35][36]

-

Data Interpretation and Application in Drug Development

The data generated from these experiments form a cohesive profile that guides the optimization of a lead compound.

Representative Physicochemical Data

The following table summarizes hypothetical, yet plausible, physicochemical data for a representative cyclopropylmethyl aminoacetal derivative.

| Parameter | Method | Condition | Representative Value | Implication for Drug Development |

| Molecular Weight | HRMS | - | 345.25 g/mol | Within the range for good oral bioavailability (Lipinski's Rule). |

| logP | RP-HPLC | - | 2.8 | Indicates good lipophilicity for membrane permeability.[22] |

| logD | RP-HPLC | pH 7.4 | 1.9 | Lower than logP due to basicity; reflects effective lipophilicity at physiological pH. |

| Aqueous Solubility | Kinetic Turbidimetry | pH 7.4 PBS | 75 µg/mL | Sufficient solubility for many in vitro assays and potential for oral absorption.[25] |

| pKa | Potentiometric Titration | 25 °C | 8.5 (Amine) | Compound will be mostly protonated in the stomach and partially protonated in the intestine.[31] |

| Chemical Stability | Forced Degradation | 0.1 M HCl, 24h | >95% remaining | Stable in acidic conditions, suggesting good gastric stability. |

| Chemical Stability | Forced Degradation | 0.1 M NaOH, 24h | 80% remaining | Shows some susceptibility to base-catalyzed hydrolysis, possibly at the acetal. |

Structure-Property Relationships (SPRs)

By synthesizing and analyzing a series of analogues, researchers can establish clear SPRs:

-

Modulating Lipophilicity: Altering the 'R' group on the parent amino acid can systematically tune the logP value.

-

Improving Solubility: Introducing polar functional groups or leveraging the basicity of the amino group to form salts can enhance aqueous solubility.

-

Tuning pKa: The substitution pattern near the amino group can influence its basicity, thereby altering the pKa and the ionization profile at physiological pH.[1]

Conclusion

Cyclopropylmethyl aminoacetal derivatives are a rationally designed class of compounds with significant potential in drug discovery. Their unique architecture offers a promising balance of metabolic stability, structural versatility, and functional adaptability. A thorough and systematic characterization of their core physicochemical properties—lipophilicity, solubility, pKa, and stability—is fundamental to unlocking this potential. The experimental workflows and analytical protocols detailed in this guide provide a robust framework for generating the high-quality, reproducible data needed to assess their viability as drug candidates and to guide future molecular optimization efforts. By understanding and applying these principles, researchers can effectively advance the development of this promising molecular scaffold.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

Wesleyan University. (2026, February 11). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

-

Purple Diamond. (2025, January 21). Understanding ICH Guidelines for Stability Testing. Retrieved from [Link]

-

Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Soares, J. X., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

International Journal of Pharmaceutics. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

-

Agilent Technologies. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

-

Ovalab. (2026, February 18). Stability Testing (ICH Guidelines) — Pharmaceutical Shelf Life. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2008, November 15). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2023, April 28). Synthesis of α-amino carbonyl compounds: a brief review. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

-

MDPI. (2022, September 30). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

-

Pharmaceuticals (Basel). (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Chemical Science. (2025, October 15). Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. PMC. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Molecular Weight by Mass Spectros. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2016, October 13). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Retrieved from [Link]

-

RSC Publishing. (2025, October 15). Cyclopropylmethyl S -adenosyl- l -methionine: an enzymatic cyclopropylmethyl donor. Retrieved from [Link]

-

Shimadzu. (n.d.). Novel GC-MS Ionization Technique to Identify Unknown Compounds. Retrieved from [Link]

-

Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Preparation of α-aminothioamides from aldehydes. Retrieved from [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclopropylmethyl S -adenosyl- l -methionine: an enzymatic cyclopropylmethyl donor - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06767G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. α-Aminoketone synthesis by addition [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 14. jchps.com [jchps.com]

- 15. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 16. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. mdpi.com [mdpi.com]

- 19. scribd.com [scribd.com]

- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 21. longdom.org [longdom.org]

- 22. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. enamine.net [enamine.net]

- 25. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 27. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 30. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 31. dergipark.org.tr [dergipark.org.tr]

- 32. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]

- 33. ICH Official web site : ICH [ich.org]

- 34. ema.europa.eu [ema.europa.eu]

- 35. ovalab.cz [ovalab.cz]

- 36. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile & Process Handling of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine

Executive Summary

(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine (CAS: 1104193-66-9) is a specialized secondary amine intermediate frequently employed in the synthesis of nitrogen-containing heterocycles, such as pyrroles, isoquinolines, and pyridines. Its structure combines a lipophilic cyclopropylmethyl group with a reactive, masked aldehyde (dimethyl acetal).

This guide provides a comprehensive analysis of its solubility profile, emphasizing the critical balance between solvation capability and chemical stability . Due to the acid-labile nature of the acetal moiety, solvent selection is not merely a physical parameter but a critical process control point to prevent premature degradation.

Physicochemical Identity

Understanding the solubility of this compound requires analyzing its functional groups and their interaction with solvent systems.

| Property | Value / Description |

| CAS Number | 1104193-66-9 |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| Physical State | Colorless to pale yellow liquid (Oil) |

| Predicted LogP | ~0.4 – 0.6 (Moderately Lipophilic) |

| pKa (Conjugate Acid) | ~10.0 – 10.5 (Typical for secondary amines) |

| Key Moieties | 2° Amine: H-bond donor/acceptor, basic.Dimethyl Acetal: Polar, acid-sensitive.Cyclopropyl: Lipophilic, sterically compact.[1][2][3] |

Structural Visualization

The following diagram illustrates the chemical structure and the polarity gradients that dictate solubility.

Figure 1: Functional group analysis showing the amphiphilic nature of the molecule.

Solubility Profile

The solubility of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine is governed by the "Like Dissolves Like" principle, but modified by the specific interaction of the amine and acetal oxygens.

Solubility Map

| Solvent Class | Solubility Rating | Process Utility | Notes |

| Chlorinated (DCM, CHCl₃) | Excellent | Extraction / Workup | Preferred solvent for isolation. Dissolves both the free base and neutral salts effectively. |

| Alcohols (MeOH, EtOH, IPA) | Miscible | Reaction Medium | Ideal for reductive amination steps. High solubility due to H-bonding. |

| Polar Aprotic (THF, DMF, DMSO) | High | Nucleophilic Substitution | Excellent for alkylation reactions. THF is preferred for ease of removal. |

| Ethers (MTBE, Et₂O) | Good | Crystallization / Wash | Soluble, but less so than in chlorinated solvents. Useful for precipitating hydrochloride salts. |

| Hydrocarbons (Toluene, Hexane) | Moderate to Good | Phase Transfer | Toluene is a good solvent; Hexane may cause phase separation at low temperatures or high concentrations. |

| Water | pH Dependent | Aqueous Workup | pH < 9: Highly soluble (Protonated).pH > 12: Low solubility (Free Base) - forms an oil layer. |

The Water Solubility & pH Switch

The amine functionality acts as a solubility switch.

-

Acidic pH: The nitrogen protonates (

), making the compound ionic and highly water-soluble. -

Basic pH: The molecule exists as a free base. While the acetal oxygens provide some polarity, the cyclopropyl group drives phase separation in water, allowing for extraction into organic solvents.

Stability & Process Handling (Critical)

The most significant risk in handling this compound is Acetal Hydrolysis . The dimethyl acetal group is a "masked" aldehyde.[4] In the presence of water and acid (even weak acids), it will deprotect, leading to polymerization or unwanted cyclization.

Mechanism of Degradation

Solvent selection must rigorously exclude acidic aqueous environments unless the specific intention is to cyclize the molecule.

Figure 2: Acid-catalyzed hydrolysis pathway. Avoid acidic solvents (e.g., Acetic Acid, unbuffered aqueous HCl) during storage.

Handling Protocols:

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon).

-

Solvent Quality: Use anhydrous solvents (DCM, THF) if the material is to be stored in solution.

-

Quenching: When performing reductive aminations, ensure the reaction mixture is quenched with base (e.g., NaHCO₃ or NaOH) before aqueous workup to prevent acetal hydrolysis.

Experimental Protocol: Solubility Determination

Since batch-specific impurities can affect solubility limits, the following protocol is recommended for establishing a precise solubility curve for your specific lot.

Method: Visual Saturation Point (Gravimetric)

Objective: Determine the maximum solubility (

Workflow:

Figure 3: Step-by-step solubility determination workflow.

Step-by-Step:

-

Preparation: Place 100 mg of the amine into a clear HPLC vial.

-

Addition: Add the solvent in small increments (e.g., 50–100 µL).

-

Equilibration: Vortex for 30 seconds and sonicate for 1 minute between additions.

-

Observation:

-

If the solution is clear, the solubility is

. Add more solid. -

If the solution remains cloudy or phase separates, add more solvent until clear.

-

-

Calculation:

(mg/mL).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394625, (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine. Retrieved from [Link]

-

OECD (2013). SIDS Initial Assessment Profile: Aliphatic Secondary Amines. OECD Existing Chemicals Database. Retrieved from [Link][2]

- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for synthesis of this class).

- Wawer, I., & Osek, J. (1985).1H and 13C nuclear magnetic resonance identification of the products of the reaction of NN-dialkylformamide dimethyl acetals with secondary amines. Journal of the Chemical Society, Perkin Transactions 2. (Insight into amino-acetal stability).

Sources

- 1. 4-(phenylazo)resorcinol | CAS#:96627-69-9 | Chemsrc [chemsrc.com]

- 2. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - Google Patents [patents.google.com]

- 3. PROCESS FOR THE PREPARATION OF CYCLOPROPYLACETONITRILE - Patent 1171421 [data.epo.org]

- 4. Acetaldehyde in the Enders triple cascade reaction via acetaldehyde dimethyl acetal - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: pKa and Basicity of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine

This is an in-depth technical guide regarding the physicochemical properties and basicity of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine .

Executive Summary

(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine (CAS: 1104193-66-9) is a specialized secondary amine intermediate used frequently in the synthesis of heterocyclic pharmaceutical compounds (e.g., isoquinolines, pyrroles) via reductive amination or cyclization sequences.

The molecule features two distinct steric and electronic domains: a cyclopropylmethyl group and a 2,2-dimethoxyethyl (acetal-protected aldehyde) group. Understanding its pKa is critical for two reasons:

-

Reaction Optimization: Controlling the protonation state during nucleophilic attacks.

-

Stability Management: The acetal moiety is acid-labile; knowing the basicity allows researchers to maintain a pH window that ensures amine reactivity without triggering premature acetal hydrolysis.

This guide provides a theoretically derived pKa range based on Structure-Activity Relationships (SAR), compares it with structural analogs, and details self-validating protocols for experimental verification.

Structural Analysis & Theoretical Basicity

To estimate the pKa of this specific secondary amine, we must analyze the electronic contributions of its substituents relative to a standard secondary amine core (e.g., diethylamine, pKa ~10.9).

Electronic Effects Map

-

Core: Secondary Amine (-NH-). Inherently more basic than primary amines in the gas phase due to stabilization of the ammonium cation by two alkyl groups. In aqueous solution, solvation effects often compress this difference.

-

Substituent A: Cyclopropylmethyl Group

-

Effect: The cyclopropyl group has significant

-character in its C-C bonds, making it slightly electron-withdrawing compared to a standard isopropyl or propyl group. However, the methylene spacer (-CH2-) attenuates this effect. -

Impact: Minor reduction in basicity relative to an N-ethyl group (

pKa

-

-

Substituent B: 2,2-Dimethoxyethyl Group [1]

-

Effect: This is the dominant factor. The acetal contains two oxygen atoms on the

-carbon. Oxygen is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect) through the carbon chain. This destabilizes the positively charged ammonium conjugate acid. -

Impact: Significant reduction in basicity (

pKa

-

Structural Diagram (DOT Visualization)

Figure 1: Component-based analysis of electronic effects on the basicity of the target amine.

Estimated & Comparative pKa Values

Direct experimental data for this specific CAS is rarely published in open literature. However, by anchoring to the experimentally verified pKa of Aminoacetaldehyde diethyl acetal (a very close analog), we can derive a high-confidence estimate.

Comparative Data Table

| Molecule | Structure | Type | pKa (Exp/Lit) | Relevance |

| Diethylamine | Et-NH-Et | Secondary | 10.93 | Baseline for dialkyl amines. |

| Cyclopropylamine | cPr-NH2 | Primary | 9.10 | Shows e- withdrawal of cyclopropyl ring. |

| Cyclopropylmethylamine | cPr-CH2-NH2 | Primary | ~10.4 (Pred) | Methylene spacer restores basicity. |

| Aminoacetaldehyde diethyl acetal | (EtO)2CH-CH2-NH2 | Primary | 8.47 ± 0.1 | Primary Anchor. Strong -I effect from acetal. |

| 2-Methoxyethylamine | MeO-CH2-CH2-NH2 | Primary | 9.20 | Single oxygen effect. |

| Target Molecule | (cPr-CH2)-NH-(CH2-CH(OMe)2) | Secondary | 8.5 ± 0.5 | Estimated. |

Scientific Rationale:

The transition from a primary amine (Aminoacetaldehyde diethyl acetal, pKa 8.47) to the target secondary amine involves adding a cyclopropylmethyl group. While alkylation of a primary amine typically increases pKa slightly (e.g., EtNH2 10.7

Experimental Determination Protocols

For drug development applications where precise ionization constants are required for LogD profiling, experimental determination is mandatory.

Method A: Potentiometric Titration (The Gold Standard)

This method is suitable if you have >10 mg of pure material and the compound is water-soluble (at least in its protonated form).

-

Reagents: 0.1 M HCl (standardized), 0.1 M NaOH (carbonate-free), KCl (for ionic strength), degassed water.

-

Equipment: Automated titrator (e.g., Mettler Toledo or Metrohm) with a combined glass pH electrode.

Step-by-Step Protocol:

-

Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.

-

Sample Prep: Dissolve approx. 0.1 mmol of the amine hydrochloride salt in 20 mL of 0.1 M KCl solution (to maintain constant ionic strength

).-

Note: If starting with free amine, dissolve in excess standard HCl to ensure full protonation (

).

-

-

Titration: Titrate with 0.1 M NaOH at 25°C under inert gas (N2/Ar) blanket to prevent CO2 absorption.

-

Data Collection: Record pH vs. Volume of titrant.

-

Analysis: Determine the inflection point (equivalence point). The pKa is the pH at the half-equivalence point (Henderson-Hasselbalch).

-

Self-Validation: The titration curve should show a sharp inflection. If the jump is shallow, increase concentration.

-

Method B: NMR-Controlled Titration (For Low Solubility/Scale)

Ideal for small quantities (<5 mg) or if the compound has low aqueous solubility (requires co-solvent).

-

Solvent: D2O (or D2O/MeOD mix).

-

Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.

-

Buffer: Phosphate/Citrate buffers in D2O (adjusted to specific pH values).

Workflow Diagram:

Figure 2: NMR Titration workflow for pKa determination.

Analysis:

Plot the chemical shift (

Applications & Handling Implications

Acetal Stability vs. Basicity

The 2,2-dimethoxyethyl group is an acetal. Acetals are stable to base but hydrolyze in aqueous acid to form aldehydes.

-

Risk Zone: pH < 4.0.

-

Safe Zone: pH > 7.0.

-

Workup Strategy: Since the pKa is ~8.5, the amine exists as a free base at pH > 10. To extract the amine from water into an organic solvent (DCM/EtOAc), adjust the aqueous layer to pH 11-12 . This ensures the amine is deprotonated (neutral, lipophilic) while maintaining the acetal's stability (which is high in base).

Reductive Amination

When using this amine in reductive amination:

-

The reduced basicity (compared to dialkylamines) makes it a slightly better leaving group but also a more selective nucleophile.

-

Ensure the formation of the imine/iminium species is performed under strictly anhydrous conditions or mild acid catalysis (e.g., Ti(OiPr)4 or AcOH) to prevent acetal hydrolysis before the reduction step.

References

-

ChemicalBook. 2,2-Dimethoxyethylamine Properties and pKa Predictions. (Accessed 2026).[2]

-

ChemBK. Aminoacetaldehyde diethyl acetal Experimental pKa (8.47).

-

Bordwell pKa Table. Acidity in DMSO and Water (Reference for substituent effects).

-

PubChem. (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine Compound Summary.

-

MDPI. Determination of Dissociation Constants of Amines by Potentiometry.

Sources

Methodological & Application

Application Note: Strategic Deployment of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine as a Masked Aldehyde Intermediate

Executive Summary

(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine (CAS: 136273-04-0) is a bifunctional building block that merges a robust masked aldehyde (dimethyl acetal) with a pharmacologically privileged N-cyclopropylmethyl (N-CPM) amine handle.

While widely recognized for its utility in installing the N-CPM motif found in opioid receptor antagonists (e.g., Naltrexone, Buprenorphine derivatives), its true synthetic power lies in its ability to serve as a linchpin for heterocyclic annulation . This guide details the use of this reagent in the Pomeranz-Fritsch cyclization and its modifications to synthesize N-substituted isoquinolines and related heterocycles.[1] By "masking" the reactive aldehyde, researchers can perform N-alkylation or acylation under basic conditions before triggering acid-catalyzed cyclization, enabling a convergent and high-yielding synthetic strategy.

Chemical Profile & Mechanistic Advantage[2][3]

The Molecule[2][4]

-

Systematic Name: N-(2,2-dimethoxyethyl)-1-cyclopropylmethanamine

-

Functional Groups:

-

Secondary Amine: Nucleophilic handle for attachment to aromatic scaffolds via alkylation or acylation.

-

Dimethyl Acetal: Acid-labile mask for an aldehyde. Stable to bases, nucleophiles, and reducing agents (e.g., NaBH4, LiAlH4).

-

Cyclopropylmethyl (CPM): A lipophilic, metabolic stability-enhancing group often used to modulate receptor affinity.

-

The "Masked" Strategy

The primary challenge in synthesizing N-alkylated isoquinolines is preventing premature polymerization of the aldehyde intermediate. This reagent solves that by keeping the aldehyde latent as an acetal.

Mechanism of Activation:

-

Attachment: The amine is attached to an aromatic ring (via amide coupling or reductive amination).

-

Unmasking: Treatment with Brønsted or Lewis acid hydrolyzes the acetal to an aldehyde.

-

Cyclization: The aldehyde undergoes acid-catalyzed intramolecular electrophilic aromatic substitution (Friedel-Crafts type) to close the ring.

Figure 1: The strategic workflow for converting the amino-acetal building block into fused heterocycles.

Application Note: Synthesis of N-CPM Isoquinolinones

The most robust application of this reagent is the synthesis of tetrahydroisoquinolines via the Pomeranz-Fritsch reaction. The protocol below describes a "Bobbitt-type" modification where an amide is formed first, followed by cyclization to an isoquinolinone (lactam), which can then be reduced.

Pre-requisites

-

Substrate: Electron-rich Benzoyl Chloride (e.g., 3,4-dimethoxybenzoyl chloride). Note: Electron-donating groups on the aromatic ring are critical for successful cyclization.[1]

-

Reagent: (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine.

-

Cyclization Agent: Trifluoroacetic acid (TFA) or 6M HCl.

Detailed Protocol

Step 1: Amide Coupling (The Attachment)

This step attaches the "masked" arm to the aromatic scaffold.

-

Setup: In a flame-dried round-bottom flask under Nitrogen, dissolve (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

-

Base Addition: Add Triethylamine (Et3N) (1.5 equiv). Cool the mixture to 0°C.

-

Acylation: Dropwise add the Aryl Acid Chloride (1.05 equiv) dissolved in minimal DCM.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Acetals are stable here).

-

Workup: Quench with sat. NaHCO3. Extract with DCM.[2][3] Wash organic layer with brine, dry over Na2SO4, and concentrate.

-

Validation: 1H NMR should show the methoxy acetal signals (~3.4 ppm, singlet, 6H) and the cyclopropyl protons.

Step 2: Acid-Mediated Cyclization (The Unmasking & Ring Closure)

This step converts the acyclic amide into the bicyclic isoquinolinone.

-

Dissolution: Dissolve the crude amide from Step 1 in Trifluoroacetic Acid (TFA) (10–15 volumes). Alternatively, use a mixture of TFA/DCM (1:1) for milder conditions.

-

Cyclization:

-

Standard: Stir at RT for 12–24 hours.[3]

-

Difficult Substrates: If the ring is not electron-rich, heat to 50–60°C or add a Lewis Acid additive like BF3·OEt2 (1.0 equiv).

-

-

Monitoring: Monitor by LC-MS. The mass will decrease by 32 Da (loss of methanol) or 64 Da (loss of 2x MeOH + water formation) depending on the ionization and intermediate stability.

-

Workup: Carefully pour the reaction mixture into ice-cold sat. NaHCO3 (Caution: Gas evolution). Extract with Ethyl Acetate.[2]

-

Purification: Flash chromatography (SiO2, Hexane/EtOAc).

Step 3: Lactam Reduction (Optional)

To obtain the tertiary amine (tetrahydroisoquinoline):

-

Treat the isoquinolinone with LiAlH4 (2.0 equiv) in refluxing THF for 4 hours.

-

Fieser workup (Water/15% NaOH/Water) yields the N-CPM tetrahydroisoquinoline.

Critical Parameters & Troubleshooting

Electronic Effects

The Pomeranz-Fritsch cyclization is an Electrophilic Aromatic Substitution.[4] It requires electron-donating groups (EDGs) on the aromatic ring (para to the closure site).

-

Ideal Substrates: 3,4-dimethoxy, 3,4-methylenedioxy, or indole-based acid chlorides.

-

Problematic Substrates: Unsubstituted phenyl or rings with electron-withdrawing groups (NO2, CF3).

-

Solution: If cyclization fails, switch to the Pictet-Spengler variant: Reduce the amide (Step 1 product) to an amine before cyclization, then use 6M HCl/Formalin.

Acetal Stability

-

Storage: Store the neat amine at 2–8°C under Argon. It is sensitive to moisture over long periods (slow hydrolysis).

-

Reaction pH: During the coupling step (Step 1), ensure the pH remains basic (Et3N or DIPEA) to prevent premature acetal hydrolysis.

Data Interpretation Table

| Observation | Cause | Corrective Action |

| NMR: Loss of singlet at ~3.4 ppm (6H) | Acetal hydrolysis | Expected during Step 2. If seen in Step 1, ensure reagents are dry and base is sufficient. |

| LC-MS: Mass = M+18 (Aldehyde hydrate) | Incomplete cyclization | The acetal hydrolyzed to aldehyde but didn't cyclize. Increase temp or acid strength (e.g., add H2SO4). |

| TLC: Streaking or polymerization | Acid concentration too high | Dilute TFA with DCM (1:1) or reduce temperature. |

Visualizing the Pathway: Graphviz Diagram

The following diagram illustrates the specific transformation of a 3,4-dimethoxybenzoyl chloride substrate using this reagent.

Figure 2: Specific reaction pathway for the synthesis of an isoquinolinone scaffold.

References

-

Gensler, W. J. (1951).[5] The Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191.[5]

-

Bobbit, J. M., & Bourque, A. J. (1987).[5] The Pomeranz-Fritsch Reaction and its Modifications. Heterocycles, 25, 601-614.[5]

-

Rozwadowska, M. D. (1994). Recent Progress in the Enantioselective Synthesis of Isoquinoline Alkaloids. Heterocycles, 39(2), 903-931.

-

BenchChem. (2025).[3] Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.

-

Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction Overview.

Sources

Troubleshooting & Optimization

Technical Support Center: Acetal Hydrolysis of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine

[1]

Case ID: CPM-DMA-HYD-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Reaction Failure/Degradation Risk)[1]

Executive Summary: The "Deceptive" Deprotection

Welcome to the technical support center. You are likely here because a "standard" acetal hydrolysis—usually a trivial step in organic synthesis—is failing for your specific substrate: (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine .[1]

This molecule presents a "perfect storm" of three competing chemical behaviors that frustrate standard protocols:

-

The Kinetic Trap (Amine Buffering): The secondary amine is highly basic. In acidic media, it protonates immediately (

).[1] This ammonium species exerts a strong electron-withdrawing inductive effect (-I), destabilizing the oxocarbenium transition state required for acetal hydrolysis, effectively stalling the reaction.[1] -

The Thermodynamic Trap (Product Instability): The product is a secondary

-amino aldehyde. These are notoriously unstable and prone to rapid self-condensation (dimerization to dihydropyrazines) or polymerization.[1] If you are trying to isolate the aldehyde, you will likely recover a "black tar" or complex mixture. -

The Structural Risk (Cyclopropyl Lability): While the cyclopropylmethyl amine is generally robust, forcing conditions (high heat/strong acid) used to overcome "The Kinetic Trap" can trigger cyclopropylcarbinyl rearrangements, opening the ring.

Diagnostic Workflow

Before proceeding, identify your specific failure mode using the decision tree below.

Figure 1: Diagnostic logic flow for identifying hydrolysis failure modes.

Technical Deep Dive & Solutions

Issue A: The Reaction is Stalled (Starting Material Persists) [1]

-

The Mechanism: Acetal hydrolysis is acid-catalyzed. However, your amine acts as a "proton sponge." Once protonated, the proximal positive charge repels the incoming proton needed to activate the acetal oxygens. Furthermore, the inductive effect raises the energy barrier for the rate-determining step (C-O bond cleavage).

-

The Fix: You cannot simply add "catalytic" acid. You must add stoichiometric acid to neutralize the amine, plus an excess to catalyze the hydrolysis.

-

Recommendation: Use 3M HCl (excess) rather than dilute acid.[1] If solubility is an issue, use a biphasic system (CHCl3/H2O) with vigorous stirring.[1]

Issue B: The Product Disappears (Decomposition)

-

The Mechanism:

-Amino aldehydes exist in equilibrium with their enamine forms. In concentrated solutions, they undergo intermolecular nucleophilic attack, leading to dimerization (often forming 2,5-dihydroxy-1,4-dioxanes or pyrazine derivatives).[1] -

The Fix: Do not isolate. The "Free Aldehyde" is a transient species.

-

Recommendation: Perform the hydrolysis and the subsequent step (e.g., reductive amination, Pictet-Spengler) in a One-Pot or Telescoped process.[1]

Issue C: Ring Opening (Cyclopropyl Rearrangement)

-

The Mechanism: Under extreme acid/heat, the cyclopropylmethyl group can undergo a cyclopropylcarbinyl-to-homoallyl rearrangement. While less common in amines than esters, it is a risk if you heat the reaction above 60°C in strong mineral acid.

-

The Fix: Switch to Formic Acid or keep the temperature strictly

.

Validated Experimental Protocols

Protocol A: The "Telescoped" Approach (Recommended)

Best for: Using the aldehyde immediately in reductive amination.

-

Dissolution: Dissolve 1.0 eq of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine in THF (0.2 M).

-

Hydrolysis: Add 3M aqueous HCl (5.0 eq). The large excess ensures the amine is fully protonated and free acid remains for catalysis.

-

Reaction: Stir at 40°C for 2–4 hours.

-

Checkpoint: Monitor consumption of acetal by TLC (stain with Ninhydrin or KMnO4).[1] Do not look for the aldehyde spot; look for the disappearance of the acetal.

-

-

Neutralization (Critical): Cool to 0°C. Slowly add solid NaHCO3 or NaOH only if the next step requires basic conditions.

-

Note: If your next step is reductive amination with NaBH(OAc)3, you can often buffer to pH 5–6 and proceed directly without isolation.[1]

-

Protocol B: The Formic Acid Method (For Stubborn Substrates)

Best for: Cases where aqueous solubility is poor or hydrolysis is extremely slow.[1]

-

Reaction: Dissolve the acetal in neat Formic Acid (88-98%) (10–20 volumes).

-

Conditions: Stir at ambient temperature (20–25°C) for 12–16 hours. Formic acid serves as both solvent and catalyst.

-

Workup: Remove formic acid in vacuo at low temperature (<30°C).

-

Result: This yields the aldehyde as a formate salt, which is often more stable than the free base. Use immediately.

Protocol C: Heterogeneous Catalysis (Amberlyst 15)

Best for: Acid-sensitive substrates where mineral acids cause degradation.[1]

-

Setup: Dissolve substrate in Acetone/Water (9:1).

-

Catalyst: Add Amberlyst 15 (H+ form) (50 wt% loading).[1]

-

Reaction: Stir at room temperature. The resin protonates the amine and catalyzes hydrolysis locally.

-

Filtration: Filter off the resin. The filtrate contains the product. Warning: Product may bind to the resin; wash resin with MeOH/NH3 if yield is low, but this risks polymerization.

Quantitative Data Summary

| Variable | Standard Acetal | Amino-Acetal (Your Molecule) | Impact |

| Acid Requirement | Catalytic (0.1 eq) | Excess (>1.5 eq) | Amine buffers the system.[1] |

| Reaction Rate | Fast (<1 h) | Slow (3–12 h) | Protonated amine deactivates acetal.[1] |

| Product Stability | High | Very Low | Risk of dimerization/polymerization. |

| Temp. Limit | Reflux often OK | Max 40–50°C | Risk of cyclopropyl rearrangement. |

Mechanism of Failure (Visualized)

The diagram below illustrates the competing pathways. Your goal is to navigate the green path while avoiding the red traps.

Figure 2: Reaction pathways showing the kinetic bottleneck (RDS) and thermodynamic sinks (Polymer/Ring Open).

References

-

Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for acetal deprotection conditions). [1]

-

Roberts, J. D., & Mazur, R. H. (1951).[1] The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520.[2] (Foundational work on cyclopropylcarbinyl rearrangement risks in acid). [1]

-

Groschi, W., et al. (2006).[1] Practical Syntheses of Both Enantiomers of Cyclopropylglycine. Advanced Synthesis & Catalysis, 348, 1101-1106.[1] (Demonstrates handling of cyclopropyl-amine derivatives). [1]

-

Fischer, R., et al. (2011).[1] Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1040–1045. (Discusses stability of cyclopropyl amines in HCl). [Beilstein J. Org.[1] Chem.]([Link])

Minimizing side reactions during (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine synthesis

This technical guide addresses the synthesis of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine via reductive amination. It focuses on the specific chemoselectivity required to preserve the acid-sensitive dimethyl acetal and the strain-sensitive cyclopropyl ring.

Executive Summary & Reaction Strategy

The synthesis of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine requires a reductive amination between Cyclopropanecarbaldehyde and 2,2-Dimethoxyethanamine .

-

The Challenge: You are balancing two sensitive functionalities. The acetal is prone to hydrolysis under acidic conditions (pH < 4), while the cyclopropyl ring is susceptible to opening under catalytic hydrogenation or radical conditions.

-

The Solution: Use Sodium Triacetoxyborohydride (STAB) in an aprotic solvent (DCM or DCE). This reagent allows for "Direct Reductive Amination" (one-pot) under mild conditions that preserve both the acetal and the ring.

The Critical Pathway

The following diagram illustrates the desired reaction pathway versus the three most common failure modes (Side Reactions).

Figure 1: Reaction logic flow. The green path represents the STAB protocol; red dashed paths represent conditions to avoid.

Troubleshooting Guide (FAQ Format)

Issue 1: "My product turned into a black tar/polymer during workup."

Root Cause: Acetal Hydrolysis . The dimethyl acetal group is stable to base but extremely sensitive to aqueous acid. If you used an acidic quench (like 1M HCl) to remove unreacted amine, you likely hydrolyzed the acetal to an aldehyde, which then polymerized. Corrective Action:

-

Maintain pH > 5: Never expose the reaction mixture to aqueous acid.

-

Quench Protocol: Use Saturated Aqueous NaHCO₃ or 1M NaOH for the quench.

-

Reagent Check: STAB generates acetic acid as a byproduct. Usually, this is buffered enough by the amine, but ensure you are not adding excess acetic acid as a catalyst unless necessary.

Issue 2: "I see a complex mixture of linear alkyl impurities by NMR."

Root Cause: Cyclopropyl Ring Opening .[1] The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol).

-

Did you use Catalytic Hydrogenation (H₂/Pd)? Palladium on Carbon readily cleaves cyclopropyl rings to propyl groups [1].

-

Did you use a Radical Initiator? Radical conditions open cyclopropylmethyl groups via a "clock reaction" to homoallyl radicals. Corrective Action:

-

Switch to Hydrides: Use STAB or Sodium Borohydride (NaBH₄). These proceed via an ionic mechanism (hydride transfer) that leaves the cyclopropyl ring intact.

Issue 3: "I have significant tertiary amine (dialkylated) impurities."

Root Cause: Stoichiometry Imbalance . In the reaction of a primary amine (2,2-dimethoxyethanamine) with an aldehyde, the resulting secondary amine product is more nucleophilic than the starting material, competing for the aldehyde. Corrective Action:

-

Amine Excess: Use a slight excess of the amine (1.1 – 1.2 equivalents) relative to the aldehyde.

-

Stepwise Addition: Allow the imine to form for 30–60 minutes before adding the reducing agent (STAB). This ensures the aldehyde is consumed by imine formation before it can react with the product.

Optimized Experimental Protocol

Objective: Synthesis of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine. Scale: 10 mmol (Adjustable).

Materials Table

| Reagent | Equiv. | MW ( g/mol ) | Amount | Role |

| 2,2-Dimethoxyethanamine | 1.1 | 105.14 | 1.16 g | Amine Source |

| Cyclopropanecarbaldehyde | 1.0 | 70.09 | 0.70 g | Carbonyl Source |

| NaBH(OAc)₃ (STAB) | 1.4 | 211.94 | 2.97 g | Reducing Agent |

| Dichloromethane (DCM) | N/A | N/A | 30 mL | Solvent (Anhydrous) |

| Acetic Acid (Optional) | 0.0-1.0 | 60.05 | Catalytic | Only if imine formation is slow |

Step-by-Step Methodology

-

Imine Formation (Pre-equilibrium):

-

To a dry flask equipped with a magnetic stir bar and nitrogen inlet, add 2,2-Dimethoxyethanamine (1.1 equiv) and anhydrous DCM (0.3 M concentration relative to aldehyde).

-

Add Cyclopropanecarbaldehyde (1.0 equiv) dropwise.

-

Expert Note: Stir at room temperature for 30–60 minutes. This pre-formation step minimizes dialkylation by converting the aldehyde to the imine before reduction begins [2].

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in 3 portions over 15 minutes.

-

Why STAB? It is less toxic than cyanoborohydride and does not require the low pH that endangers the acetal [2].

-

Remove the ice bath and stir at room temperature. Monitor by TLC or LCMS. Reaction is typically complete in 2–4 hours.

-

-

Workup (Crucial for Acetal Survival):

-

Quench: Slowly add Saturated Aqueous NaHCO₃ (20 mL). Do not use acid.

-

Stir vigorously for 15 minutes to quench remaining borohydride species.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate). Filter and concentrate under reduced pressure.

-

-

Purification:

-

The crude material is often pure enough for subsequent steps.

-

If chromatography is required, use silica gel pre-treated with 1% Triethylamine (to neutralize silica acidity) and elute with a Hexane/Ethyl Acetate gradient.

-

References

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for hydrogenolysis of cyclopropanes).

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]

Sources

- 1. Ring-Opening Cyclization of Alkylidenecyclopropyl Ketones with Amines. An Efficient Synthesis of 2,3,4-Trisubstituted Pyrroles [organic-chemistry.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Overcoming Steric Hindrance in (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine Coupling Reactions

Welcome to the technical support center dedicated to addressing the challenges associated with the amide coupling of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine. This sterically hindered secondary amine presents unique difficulties in forming amide bonds, often leading to low yields or failed reactions with standard protocols. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower researchers, scientists, and drug development professionals to overcome these synthetic hurdles.

Understanding the Challenge: The Nature of Steric Hindrance

The primary obstacle in coupling (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine is the significant steric bulk surrounding the nitrogen atom. The cyclopropylmethyl group and the 2,2-dimethoxyethyl group create a congested environment, making it difficult for the nucleophilic amine to approach and attack the activated carboxylic acid derivative. This steric impediment can dramatically slow down the reaction rate or prevent the reaction from occurring altogether.[1]

Frequently Asked Questions (FAQs)

Q1: Why are standard coupling reagents like DCC/DIC often ineffective for this amine?

Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are frequently not potent enough to overcome the high activation energy barrier imposed by sterically demanding couplings.[2] The activated O-acylisourea intermediate formed is often not reactive enough to be efficiently attacked by the hindered (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine.

Q2: What are the most effective classes of coupling reagents for this type of hindered amine?

For sterically hindered secondary amines, more powerful in-situ activating reagents are necessary. The most successful classes of reagents include:

-

Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are significantly more effective because they form highly reactive OAt- or OBt-active esters that can overcome the steric barrier.[2][3] HATU, in particular, is often the reagent of choice for difficult couplings due to its high efficiency and ability to minimize racemization.[3][4][5]

-

Phosphonium Salts: Reagents such as PyBOP and PyAOP are also highly effective.[2][6] An advantage of phosphonium salts is that they do not have the potential to form guanidinium by-products, which can sometimes be a side reaction with uronium reagents.[7]

-

Acyl Fluoride Precursors: For extremely hindered couplings where even potent uronium or phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[2][8][9] Acyl fluorides are small, highly reactive intermediates that can more easily approach the sterically encumbered amine.[9]

Q3: How does the choice of base impact the success of the coupling reaction?

The base plays a crucial role in deprotonating the carboxylic acid and neutralizing any acidic byproducts. For hindered couplings, a non-nucleophilic, sterically hindered base is preferred to minimize side reactions.

-

Recommended Bases: N,N-Diisopropylethylamine (DIPEA) and 2,4,6-Collidine are excellent choices.[10][11]

-

Bases to Avoid: Less hindered bases like triethylamine (TEA) can sometimes lead to undesired side reactions.

Q4: Can solvent choice influence the outcome of the reaction?

Yes, the solvent is critical for solvating the reactants and facilitating the reaction.[2]

-

Good Solvents: Aprotic polar solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are commonly used.[3][12] NMP is often preferred for its superior solvating properties, especially in difficult couplings.[2][12]

-

Solvent Mixtures: For particularly challenging cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low to No Yield | 1. Insufficient Reagent Reactivity: The coupling reagent is not powerful enough to overcome steric hindrance.[2] 2. Suboptimal Reaction Conditions: Incorrect temperature, time, or concentration.[1] 3. Poor Reagent Quality: Degradation of the coupling reagent or base. | 1. Switch to a more potent coupling reagent: Start with HATU or PyBOP.[2][4][6] If that fails, consider converting the carboxylic acid to an acyl fluoride using a reagent like TFFH or BTFFH.[2][9][13] 2. Optimize reaction conditions: Increase the reaction time (e.g., to overnight).[2] Gently heat the reaction (e.g., 40-60 °C), but monitor for potential racemization.[1] Ensure the reaction concentration is between 0.1-0.5 M.[1] 3. Use fresh, high-purity reagents. |

| Incomplete Reaction | 1. Steric hindrance slowing the reaction rate. [2] 2. Insufficient pre-activation time. | 1. Perform a "double coupling": After the initial coupling reaction, repeat the process with a fresh solution of the activated carboxylic acid.[2] 2. Increase the pre-activation time of the carboxylic acid with the coupling reagent and base to 30-60 minutes before adding the amine.[3][14] |

| Formation of Side Products | 1. Reaction of the amine with the uronium coupling reagent (guanidinium formation). [15] 2. Side reactions involving the base. | 1. Use a phosphonium-based reagent like PyBOP, which does not lead to guanidinium byproducts.[7] 2. Ensure a non-nucleophilic, hindered base like DIPEA or collidine is used. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for coupling (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is a robust starting point for the coupling of sterically hindered secondary amines.

Materials:

-

Carboxylic acid (1.0 eq.)

-

(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine (1.1 eq.)

-

HATU (1.1 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.

-

Add HATU to the solution and stir.

-

Add DIPEA to the reaction mixture.

-

Allow the mixture to pre-activate by stirring at room temperature for 30 minutes.

-

Add (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For highly hindered substrates, the reaction may require stirring for 12-24 hours.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is recommended when other high-potency coupling reagents have failed.

Materials:

-

Carboxylic acid (1.0 eq.)

-

Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) or Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)

-

(Cyclopropylmethyl)(2,2-dimethoxyethyl)amine (1.1 eq.)

-

Anhydrous Dichloromethane (DCM)

Procedure: Part A: Acyl Fluoride Formation

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM.

-

Add BTFFH or TFFH to the solution.

-

Add DIPEA to the reaction mixture and stir at room temperature for 30-60 minutes.

Part B: Coupling Reaction

-

In a separate flask, dissolve (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine in anhydrous DCM.

-

Add the amine solution to the pre-formed acyl fluoride solution.

-

Stir the reaction at room temperature, or gently heat to 40 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

-

Follow steps 7-10 from Protocol 1 for workup and purification.

Visualizing the Process

Troubleshooting Workflow for Low Coupling Yield

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 6. peptide.com [peptide.com]

- 7. hepatochem.com [hepatochem.com]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 12. peptide.com [peptide.com]

- 13. reddit.com [reddit.com]

- 14. reddit.com [reddit.com]

- 15. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

Validation & Comparative

Technical Deep Dive: Fragmentation Dynamics of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine

Executive Summary

This guide provides a mechanistic analysis of the mass spectrometry fragmentation patterns of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine . It is designed for analytical chemists and medicinal chemists requiring rigorous structural verification of secondary amine building blocks.

The molecule contains two distinct diagnostic moieties: a cyclopropylmethyl (CPM) group (a kinetic radical probe) and a 2,2-dimethoxyethyl (acetal) group (an acid-labile functionality). Successful identification requires distinguishing between "soft" ionization (ESI) which preserves the acetal, and "hard" ionization (EI) which induces characteristic alpha-cleavages and radical ring openings.

Part 1: Structural Analysis & Theoretical Fragmentation

Molecule:

The Fragmentation "Fingerprint"

The fragmentation logic is governed by the competition between the nitrogen lone pair (directing

| Fragment Type | Mechanism | Diagnostic Ion ( | Structural Insight |

| Molecular Ion | ESI: Protonation | 160 | Confirms MW (Odd mass = Nitrogen rule satisfied). |

| Base Peak (EI) | 84 | Loss of acetal group [CH(OMe) | |

| Secondary Peak | 118 | Loss of cyclopropyl radical. Retains acetal group. | |

| Acetal Loss | Neutral Loss (MeOH) | 128 | Characteristic of dimethyl acetals in ESI source. |

| Ring Opening | Radical Rearrangement | 55 | Cyclopropyl ring opening to butenyl cation (C |

Part 2: Comparative Analysis of Ionization Modes

This section compares the product's behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI), guiding the choice of method based on analytical goals.

Scenario A: Electron Ionization (EI) - 70 eV

Best for: Structural elucidation and library matching.

In EI, the molecular ion (

-

Dominant Pathway (

-Cleavage): The radical cation localizes on the nitrogen. The bond beta to the nitrogen breaks, ejecting the largest radical (Stevenson’s Rule).-

Loss of

CH(OMe)

-

-

Secondary Pathway (CPM Ring Opening): The cyclopropylmethyl radical is a "radical clock." If the radical stays on the CPM group, it rapidly rearranges to a butenyl radical, often appearing as a fragment at

55 (

Scenario B: Electrospray Ionization (ESI-CID) - Positive Mode

Best for: Impurity profiling (LC-MS) and molecular weight confirmation.

ESI yields a strong

-

Acetal Instability: The protonated acetal is prone to losing neutral methanol (

, 32 Da).- (Loss of MeOH).

- (Loss of second MeOH).

-

Diagnostic Utility: The transition

is the primary MRM (Multiple Reaction Monitoring) transition for quantification.

Comparison Table: EI vs. ESI Performance

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Molecular Ion | Weak / Absent ( | Dominant ( |

| Base Peak | ||

| Acetal Integrity | Destroyed immediately | Preserved (pH dependent) |

| Cyclopropyl Ring | Frequently opens ( | Intact in parent; opens at high collision energy |

| Application | Identification of unknown impurities | Quantitation in biological matrix |

Part 3: Distinguishing Alternatives (Isobaric Analysis)

A critical challenge in drug development is distinguishing the target molecule from its isopropyl analog (where the cyclopropyl ring is replaced by an isopropyl group). Both have similar hydrophobicity, but MS fragmentation separates them.

The Test: Differentiating Cyclopropylmethyl (CPM) vs. Isopropyl (iPr).

-

The

Mass Rule:-

CPM Analog: Loss of Cyclopropyl radical = Loss of 41 Da (

). -

iPr Analog: Loss of Isopropyl radical = Loss of 43 Da (

).

-

-

The "Clock" Check:

-

Under high-energy collision (EI or high CE in ESI), the CPM group can ring-open to linear butene isomers. The isopropyl group cannot ring-open.

-

Observation: If you observe a fragment series consistent with diene formation (

), it confirms the strained cyclopropyl ring.

-

Part 4: Experimental Protocol (Self-Validating)

Objective: Obtain a high-fidelity ESI-MS/MS spectrum while preventing premature acetal hydrolysis.

Reagents

-

Solvent A: 95% Water / 5% Acetonitrile + 10mM Ammonium Acetate (pH 6.5).

-

Solvent B: 100% Acetonitrile.

-

Note: Avoid 0.1% Formic Acid in the autosampler vial. Acetals hydrolyze to aldehydes in acidic aqueous solution over time, leading to a false observation of

.

Step-by-Step Workflow

-

Sample Prep: Dissolve 1 mg of amine in 1 mL of anhydrous methanol. Dilute to 10 µM in Solvent A immediately prior to injection.

-

LC Conditions: Use a C18 column. Run a fast gradient (5% to 95% B in 3 mins) to minimize on-column residence time.

-

MS Source Parameters (ESI+):

-

Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation).

-

Cone Voltage: 20 V.

-

Source Temp: 120°C.

-

-

Validation Check (The "Trust" Step):

-

Look at the Full Scan (MS1).

-

Pass: Dominant peak at

160. -

Fail: Dominant peak at

114 (Aldehyde form, indicating hydrolysis occurred in the vial).

-

-

MS/MS Acquisition: Apply Collision Energy ramp (10 -> 40 eV).

-

Confirm transition

(Methanol loss). -

Confirm transition

(Acetal loss).

-

Part 5: Visualization of Fragmentation Pathways

The following diagram maps the mechanistic pathways for both EI and ESI modes.

Figure 1: Mechanistic fragmentation tree comparing Soft Ionization (ESI, Green path) and Hard Ionization (EI, Yellow path). The red nodes indicate the most diagnostic ions for identification.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing -cleavage rules for amines).

-

NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for acetal fragmentation and oxonium ion formation). [Link]

-

Organic Chemistry Portal. (n.d.). Protecting Groups: Dimethyl Acetals. (Reference for acid lability of acetals in LC-MS mobile phases). [Link]

Strategic Synthesis: The Efficiency Advantage of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine in Heterocyclic Scaffolds

Topic: Advantages of (Cyclopropylmethyl)(2,2-dimethoxyethyl)amine over other aminoacetals Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Author Persona: Senior Application Scientist

Executive Summary

In the high-stakes environment of drug discovery, step economy and convergent synthesis are not just buzzwords—they are the metrics that define project timelines.